
Flavokawin A
Descripción general
Descripción
Flavokawain A is a flavokawain found in the kava plant . It has been shown to induce apoptosis in bladder cancer cells via a Bax protein-dependent and mitochondria-dependent apoptotic pathway . Flavokawains A and B enhance hepatotoxicity of paracetamol, underscoring a potentially serious interaction between paracetamol and kava .
Synthesis Analysis
Flavokawain A, B, and C are naturally occurring chalcones that have been isolated from several medicinal plants, namely the piper methysticum or commercially known as the kava-kava . The sources of chalcones are mainly from edible plants or can be readily synthesized by the Claisen-Schmidt condensation method .Molecular Structure Analysis
The basic molecular structure of chalcones includes two aromatic rings linked by an unsaturated three carbon bridge . The chemical formula of Flavokawain A is C18H18O5 .Chemical Reactions Analysis
Flavokawain A has been reported with anti-melanogenic activity . It also exhibits endothelial protective activity against oxidative stress induced by ochratoxin A (OTA), which acts as a mycotoxin .Physical And Chemical Properties Analysis
Flavokawain A has a molar mass of 314.337 g·mol −1 . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .Aplicaciones Científicas De Investigación
Antinociceptive Activity
Flavokawin B, a synthetic chalcone closely related to Flavokawin A, has shown significant antinociceptive activity in chemical and thermal models of pain in mice. This compound exhibits both peripheral and central analgesic activity, indicating its potential for pain management (Mohamad et al., 2010).
Trypanocidal Activity
Flavokawin B demonstrates trypanocidal properties, showing effectiveness against Trypanosoma cruzi and Trypanosoma brucei. This suggests its potential use in treating trypanosomiasis, particularly sleeping sickness disease (Rodrigues et al., 2016).
Cytotoxicity and Antimicrobial Activities
Flavokawin B, derived from Alpinia mutica, has exhibited strong cytotoxicity against human T4 lymphoblastoid cancer cells, along with weak antimicrobial and antioxidant activities. This highlights its potential in cancer therapy (Mustahil et al., 2013).
Inhibition of Nitric Oxide Production
Compounds like flavokawin B from natural products can inhibit pathological nitric oxide (NO) generation in inflammation, making them candidates for further bioassay studies to determine their suitability as drug leads (Syahida et al., 2006).
Neurite Outgrowth Promotion
While flavokawin-C, a compound similar to this compound, did not stimulate neurite outgrowth in PC12 Adh cells, other chalcones like xanthohumol showed significant activity. This suggests the varying roles of different chalcones in neuroactive compound development (Phan et al., 2018).
Flavonoid Biosynthesis and Biological Functions
This compound, as part of the flavonoid group, contributes to various metabolic functions in plants. Flavonoids are involved in defense against environmental stresses, offering potential applications in plant breeding, agriculture, and human health (Falcone Ferreyra et al., 2012); (Panche et al., 2016).
Antimicrobial Activity
Flavonoids, including this compound, exhibit antifungal, antiviral, and antibacterial activity. Their ability to work synergistically with other compounds and influence cellular enzyme function underscores their potential in anti-infective research (Cushnie & Lamb, 2005).
Flavonoids as Mitochondrial Potassium Channel Modulators
Flavonoids can modulate mitochondrial potassium channels, indicating their potential cardioprotective properties and therapeutic applications in human diseases, including those involving oxidative stress and ischemia (Bednarczyk et al., 2017).
Interaction with Plant Environment
This compound, as a flavonoid, plays a significant role in plants' interactions with their environment, including responses to microbial, animal interactions, and environmental stresses. This highlights the ecological importance and potential pharmacological applications of flavonoids (Mierziak et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Flavokawain A has been recognized as a potential chemotherapy drug in bladder cancer (BC), but its action mechanism remains unclear . Future research strongly suggests that PRMT5 is a potential epigenetic therapeutic target in bladder cancer, and that Flavokawain A can be used as a targeted inhibitor of PRMT5 for the treatment of bladder cancer .
Propiedades
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-5,7-8,10-11,20H,6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFYDIZALLKOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296850 | |
| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3791-75-1 | |
| Record name | Flavokawin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112156 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

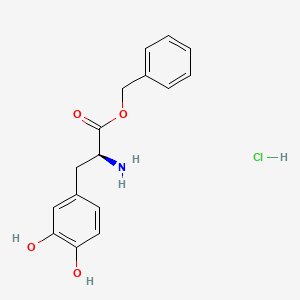
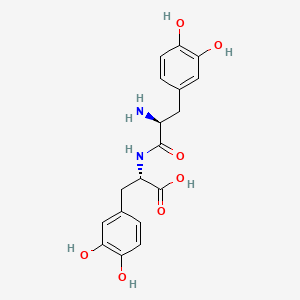

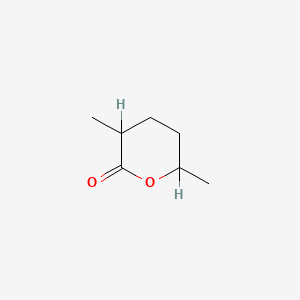
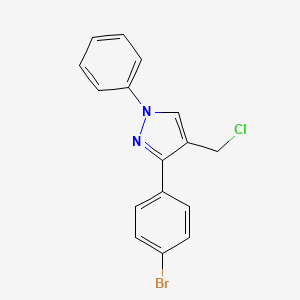
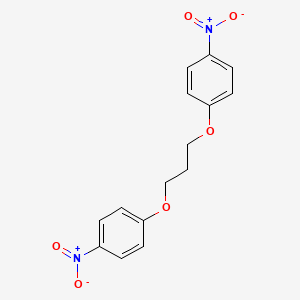
![Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-](/img/structure/B3051945.png)
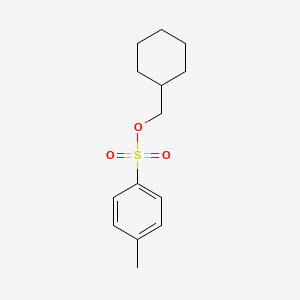
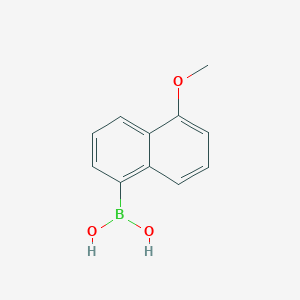

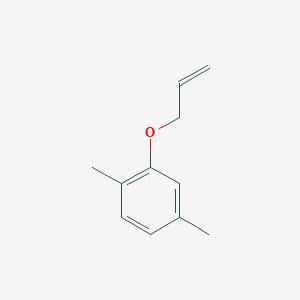

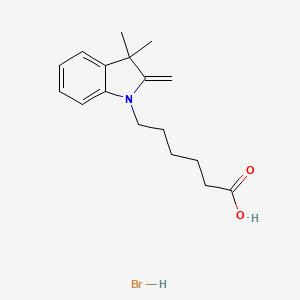
![Ethyl 4-[[3-[5-(4-chlorophenyl)furan-2-yl]-2-[(4-ethoxycarbonylphenyl)carbamoyl]prop-2-enoyl]amino]benzoate](/img/structure/B3051957.png)